molecular formula C17H19N3OS B2961870 2-(pyridin-3-yl)-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethan-1-one CAS No. 2310141-15-0

2-(pyridin-3-yl)-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethan-1-one

Cat. No.: B2961870
CAS No.: 2310141-15-0
M. Wt: 313.42
InChI Key: XDTZGGIULYQELJ-UHFFFAOYSA-N
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Description

The compound 2-(pyridin-3-yl)-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethan-1-one features a pyridine ring linked via an ethanone group to an azetidine (a strained four-membered nitrogen-containing ring), which is further fused to a thieno[3,2-c]pyridine scaffold. This architecture combines multiple pharmacophoric elements:

  • Pyridine moiety: Enhances hydrogen bonding and π-π interactions.
  • Thienopyridine system: Introduces sulfur-based heterocyclic properties, which may influence electronic characteristics and metabolic stability.

The compound’s synthesis likely involves multi-step reactions, including coupling of pyridine-acetic acid derivatives with azetidine intermediates, followed by cyclization to form the thienopyridine system .

Properties

IUPAC Name

1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c21-17(8-13-2-1-5-18-9-13)20-11-15(12-20)19-6-3-16-14(10-19)4-7-22-16/h1-2,4-5,7,9,15H,3,6,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTZGGIULYQELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(pyridin-3-yl)-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethan-1-one represents a novel class of thieno-pyridine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H15N3S\text{C}_{14}\text{H}_{15}\text{N}_3\text{S}

This structure features a pyridine ring and a thieno-pyridine moiety, which are known to enhance lipophilicity and facilitate interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thieno-pyridine derivatives. For instance, a study demonstrated that a related thieno [2,3-b]pyridine compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7). The compound induced apoptosis and reduced the population of cancer stem cells (CSCs), which are critical for tumor recurrence and metastasis .

The proposed mechanism involves the inhibition of glycolysis and alterations in metabolic pathways, specifically affecting pyruvate metabolism. The treatment led to metabolic profiling changes that distinguished treated cells from controls, indicating a profound impact on cellular metabolism .

Comparative Efficacy

In comparative studies with other Mannich bases, it was found that compounds similar to This compound exhibited enhanced cytotoxicity against multiple cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. These derivatives showed IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil .

Summary of Biological Activities

Activity Cell Lines Tested IC50 Values Mechanism
AnticancerMDA-MB-231, MCF-70.05 µM (24h)Induction of apoptosis
AnticancerHeLa2.1 - 32.1 µMDNA topoisomerase inhibition
AnticancerHepG21.2 - 4.2-fold more potent than controlsMetabolic pathway alteration

Study on Thieno-Pyridine Derivatives

A notable case study focused on the synthesis and evaluation of thieno-pyridine derivatives for their anticancer properties. The study utilized flow cytometry to assess apoptosis rates and metabolic profiling techniques to analyze changes in cellular metabolism post-treatment. Results indicated that these compounds could effectively target CSCs while sparing normal cells, highlighting their potential as selective anticancer agents .

Mechanistic Insights

Further investigations into the mechanism revealed that these compounds might exert their effects through multiple pathways including:

  • Apoptosis Induction : Triggering programmed cell death in cancerous cells.
  • Metabolic Reprogramming : Altering energy production pathways to starve cancer cells.
  • Inhibition of Key Enzymes : Targeting enzymes involved in cell proliferation.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency: The target compound’s synthesis is likely more complex than pyrrolopyrimidine analogs (e.g., 78% yield in vs. inferred lower yields for multi-step azetidine-thienopyridine coupling).
  • Bioactivity: Thienopyridine systems (as in ) enhance π-stacking in hydrophobic binding pockets, while azetidine’s rigidity may reduce off-target interactions compared to flexible piperazine derivatives .
  • Metabolic Stability: Sulfur in thienopyridine may improve resistance to oxidative metabolism compared to all-carbon analogs .

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